4-N-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine
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Overview
Description
“4-N-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine” is a chemical compound with the CAS Number: 1343015-64-4 . It has a molecular weight of 216.24 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is N1-(4-methoxy-2-pyrimidinyl)-1,4-benzenediamine . The Inchi Code is 1S/C11H12N4O/c1-16-10-6-7-13-11(15-10)14-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15) .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 216.24 .Scientific Research Applications
Luminescent Materials
A study on luminescent materials explored the synthesis and characterization of compounds containing the methoxy pyridine, benzonitrile, and alkoxy benzene ring systems. These compounds were investigated for their liquid crystalline behavior and potential as blue emitting materials. Notably, a compound within this family showed a band gap of 1.89 eV, indicating its suitability for optoelectronic applications. The research highlighted the compounds' phase behavior and optical properties, suggesting their utility in developing new luminescent materials (Ahipa et al., 2014).
Crystal Structure Analysis
Another study focused on the crystal structure and spectroscopic properties of novel anyles of 4-benzoylpyridine. This research provided insights into the molecular structures of these compounds, revealing short contacts between pyridine fragments and significant shifts in absorption wavelengths due to structural modifications. These findings contribute to our understanding of molecular interactions and structural determinants of spectroscopic behavior (Kolev et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-N-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-16-10-6-7-13-11(15-10)14-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNILLVZDGRGJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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